2,6-Dichlorobenzaldehyde

Overview

Description

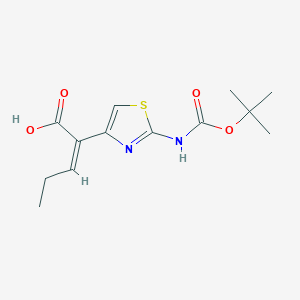

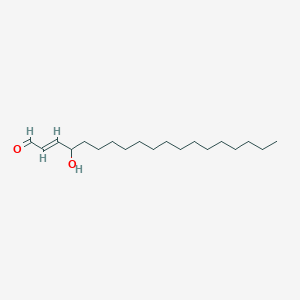

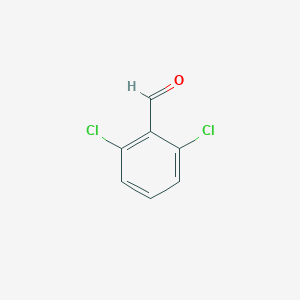

2,6-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to light beige crystalline powder with a strong, pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorination of 2,6-dichlorotoluene: One common method involves the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride.

Oxidation of 2,6-dichlorotoluene: Another method involves the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as the oxidizing agent and acetic acid as the solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts.

Industrial Production Methods

Industrial production of 2,6-dichlorobenzaldehyde typically involves the chlorination method due to its efficiency and cost-effectiveness. The process is designed to minimize waste and reduce environmental impact by optimizing reaction conditions and using catalysts that enhance yield .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2,6-Dichlorobenzaldehyde can undergo oxidation reactions to form various products, including carboxylic acids.

Reduction: It can be reduced to form 2,6-dichlorobenzyl alcohol.

Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetic acid, ethanol, ether.

Major Products Formed

Oxidation: 2,6-Dichlorobenzoic acid.

Reduction: 2,6-Dichlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dichlorobenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antihypertensive agents.

Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.

2,6-Difluorobenzaldehyde: Contains fluorine atoms instead of chlorine.

Uniqueness

2,6-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name |

2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIYKWPEFRFTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024970 | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-38-5 | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781ADM5611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 160 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Dichlorobenzaldehyde?

A1: this compound has the molecular formula C7H4Cl2O and a molecular weight of 175.01 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- 1H NMR: This technique provides information on the hydrogen atoms in the molecule, including their chemical environment and coupling patterns. [, , , , , ]

- 13C NMR: This technique provides information on the carbon atoms in the molecule, including their chemical environment. [, , , ]

- IR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, , ]

- Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, providing information on its structure. [, ]

Q3: What are some common synthetic routes to obtain this compound?

A3: this compound can be synthesized through various methods, including:

- Chlorination and Hydrolysis: One approach involves chlorinating 6-chloro-2-nitrotoluene followed by hydrolysis of the resulting product. []

- From p-Toluenesulfonic Acid: A four-step synthesis starting from p-toluenesulfonic acid utilizes HClO as a chlorinating agent and H2O2-HBr for side-chain halogenation. []

- From 2,6-Dichlorotoluene: This method uses phosphorus pentachloride and light to catalyze the chlorination of 2,6-dichlorotoluene, followed by hydrolysis to obtain the desired aldehyde. []

Q4: Can this compound be used to synthesize other valuable compounds?

A4: Yes, this compound serves as a versatile starting material in various synthetic transformations, including:

- Synthesis of 2,6-Dichlorobenzonitrile: This conversion can be achieved in a one-step method using KF/Al2O3 as a catalyst. []

- Synthesis of 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline: This fungicidal compound is prepared through a multi-step reaction sequence starting with the formation of this compound oxime. []

- Synthesis of Heterocyclic Fulgides: this compound undergoes Stobbe condensation with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate to yield photochromic heterocyclic fulgides. []

Q5: How does the steric hindrance of the chlorine atoms in this compound influence its reactivity?

A5: The two chlorine atoms in the ortho positions of this compound create significant steric hindrance. This influences its reactivity by:

- Hindering Nucleophilic Attack: The bulky chlorine atoms hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions involving nucleophilic addition. [, ]

- Impacting Conformational Preferences: The steric hindrance can force the aldehyde group out of plane with the aromatic ring, affecting its electronic properties and reactivity. []

- Influencing Crystal Packing: The steric bulk of the chlorine atoms can affect how molecules pack in the solid state, influencing crystal structure and properties. [, , , ]

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not primarily known for its catalytic activity, it has been studied as a substrate in reactions exploring catalytic systems.

- Transfer Hydrogenation: Rubidium phosphate catalyzed transfer hydrogenation of aldehydes, including this compound, at room temperature showcasing its potential application in this reaction. []

- Electrochemical Reduction: this compound acts as a substrate in electrochemically induced chain reactions, demonstrating its participation in base-catalyzed additions initiated by electrochemical reduction. []

Q7: What is the impact of structural modifications on the biological activity of compounds derived from this compound?

A7: Several studies have explored the structure-activity relationship (SAR) of this compound derivatives:

- Antihypertensive Agents: Replacing the aldehyde group with a 4-substituted semicarbazone moiety led to potent antihypertensive activity in spontaneously hypertensive rats. []

- Anticancer Activity: Reacting this compound with 6-acetyltetralin resulted in α,β-unsaturated ketones that displayed potent anticancer activity against human tumor cell lines. []

- Antimicrobial Activities: Condensing this compound with hydrazinoquinolines generated quinolinehydrazones with potential antimicrobial activity. []

Q8: What is known about the stability of this compound and its formulations?

A8: this compound can be formulated into polymeric matrices for controlled release applications.

- Controlled-Release Polymers: Modifying linear and crosslinked poly(glycidyl methacrylate) with this compound yielded formulations with controlled release profiles in various media (neutral, alkaline, and acidic). []

Q9: What are some notable applications of this compound?

A9: this compound finds application in various fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of the antihypertensive drug guanabenz. [, ]

- Agriculture: Derivatives of this compound have shown potential as fungicides. []

- Polymers: It acts as a building block for the development of controlled-release polymeric formulations. []

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational studies have provided insights into the properties of this compound and its derivatives:

- DFT Calculations: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of this compound derivatives, supporting experimental findings. []

- In silico ADME Studies: Computational models predicted the ADME (absorption, distribution, metabolism, excretion) properties of novel oxindole derivatives incorporating this compound, indicating potential for good oral bioavailability and blood-brain barrier penetration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-](/img/structure/B137553.png)